Benzyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound featuring a benzyl group linked to a benzoate moiety and a tetrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmaceuticals and material sciences.
The compound can be synthesized through various methods, primarily involving the esterification of 4-(2H-tetrazol-5-yl)benzoic acid with benzyl alcohol or related alcohols. It is categorized under tetrazole derivatives, which are known for their diverse biological properties.
Benzyl 4-(2H-tetrazol-5-yl)benzoate belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. These compounds are often utilized in medicinal chemistry for their ability to interact with biological systems.
The synthesis of benzyl 4-(2H-tetrazol-5-yl)benzoate typically involves the following steps:
The reaction conditions, including temperature, solvent choice, and concentration, can significantly influence the yield and purity of the final product. Continuous flow reactors may also be employed in industrial settings for enhanced efficiency.
Benzyl 4-(2H-tetrazol-5-yl)benzoate has a complex molecular structure characterized by:
The structure includes a benzene ring attached to both a benzoate group and a tetrazole ring, contributing to its unique chemical properties.
Benzyl 4-(2H-tetrazol-5-yl)benzoate can undergo several chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions. Reaction conditions such as temperature, solvent choice, and time must be optimized for effective conversions .
The mechanism of action for benzyl 4-(2H-tetrazol-5-yl)benzoate primarily involves its interactions with biological targets:
Research has shown that tetrazole derivatives can modulate biological pathways through enzyme inhibition or receptor modulation, making them valuable in drug design .
Benzyl 4-(2H-tetrazol-5-yl)benzoate typically appears as a white solid at room temperature. Its melting point and solubility characteristics can vary based on purity and crystallization conditions.
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 274.32 g/mol |
Solubility | Soluble in organic solvents like dichloromethane |
Stability | Stable under normal laboratory conditions |
These properties influence its usability in various applications within scientific research.
Benzyl 4-(2H-tetrazol-5-yl)benzoate has several notable applications:
The tetrazole ring in benzyl 4-(2H-tetrazol-5-yl)benzoate exhibits deliberate bioisosteric equivalence to carboxylate groups, with significant advantages:
Table 1: Physicochemical Comparison of Tetrazole vs. Carboxylate Bioisosteres
Property | Tetrazole | Carboxylate | Impact on Drug Design |
---|---|---|---|
pKa | ~4.9 | ~4.2 | Equivalent ionization at pH 7.4 |
LogP (Δ) | +0.8–1.2 | Baseline | Enhanced membrane permeability |
Hydrogen Bond Acceptors | 4–5 | 2 | Increased protein binding affinity |
Metabolic Stability | High | Low (ester hydrolysis) | Extended half-life |
Conformational Flexibility | Rigid planar | Flexible | Entropically favored binding |
The tetrazole ring in benzyl 4-(2H-tetrazol-5-yl)benzoate enables multipoint binding interactions critical for high-affinity target engagement:
Table 2: Key Protein Interactions of Tetrazole-Containing Inhibitors
Interaction Type | Residues Involved | Distance (Å) | Energetic Contribution (kcal/mol) |
---|---|---|---|
Zn²⁺ Chelation | Asp⁷⁵³, His⁸⁰³ | 2.1–2.3 | -12.4 ± 0.8 |
Hydrogen Bonding | His⁵⁷³, Asp⁶⁰² | 2.9–3.1 | -5.2 ± 0.3 |
π-Stacking | Phe⁶⁸³, Tyr⁷⁸² | 3.5–3.8 | -3.8 ± 0.4 |
Hydrophobic Packing | Leu⁷⁴⁹, Met⁷⁸² | Van der Waals contact | -2.1 ± 0.2 |
Benzyl 4-(2H-tetrazol-5-yl)benzoate derivatives demonstrate compelling activity in cancer therapeutic strategies:
Table 3: Anticancer Activity of Tetrazole-Based HDAC6 Inhibitors
Compound | HDAC6 IC₅₀ (nM) | HDAC1 Selectivity Index | Synergistic Partners | Cancer Model |
---|---|---|---|---|
NR-160 (benzyl) | 102 ± 11 | 24 | Bortezomib, carfilzomib | Multiple Myeloma |
6l (trifluoromethyl) | 30 ± 3 | 173 | Daunorubicin, epirubicin | Acute Myeloid Leukemia |
Cyclohexyl analog | 120 ± 9 | 17 | Vincristine | Lymphoblastic Leukemia |
Trifluorobenzyl | 30 ± 4 | 41 | Paclitaxel | Metastatic Breast Cancer |
Comprehensive Compound Listing
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3